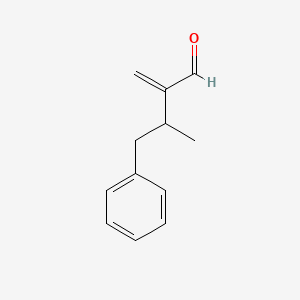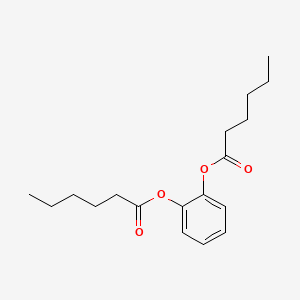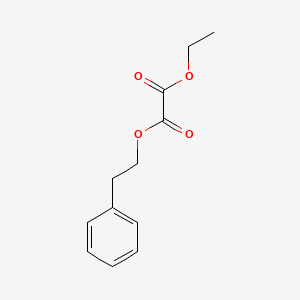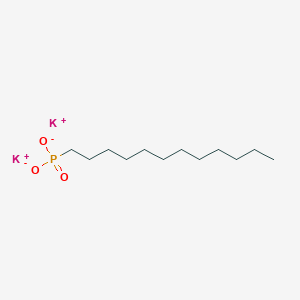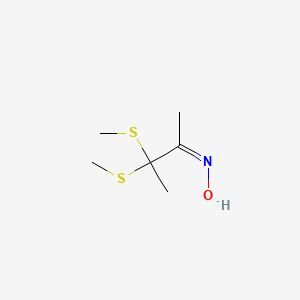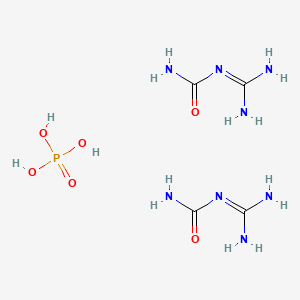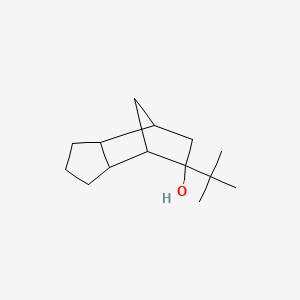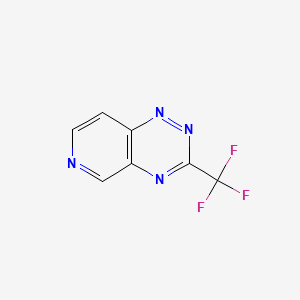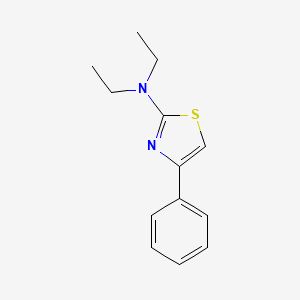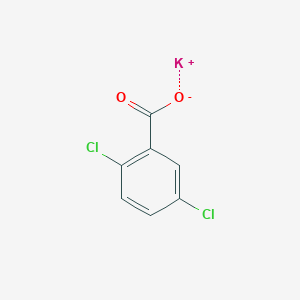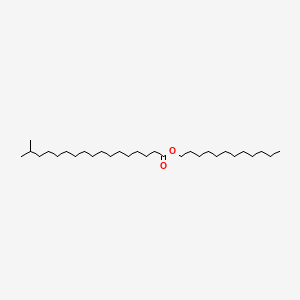
5-((Z)-tridec-8-en-1-yl)resorcinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Z)-tridec-8-en-1-yl)resorcinol: is a chemical compound that belongs to the resorcinol family. Resorcinols are a type of dihydroxybenzene, characterized by two hydroxyl groups attached to a benzene ring. This particular compound features a long aliphatic chain with a double bond, making it unique among resorcinol derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-((Z)-tridec-8-en-1-yl)resorcinol typically involves the alkylation of resorcinol with a suitable alkyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-((Z)-tridec-8-en-1-yl)resorcinol can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Friedel-Crafts alkylation or acylation can be employed using catalysts like aluminum chloride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various alkylated or acylated resorcinol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-((Z)-tridec-8-en-1-yl)resorcinol is used as an intermediate in organic synthesis, particularly in the development of new materials and polymers.
Biology: In biological research, this compound can be used to study the effects of long-chain alkyl resorcinols on cellular processes.
Industry: In the industrial sector, it is used in the production of adhesives, coatings, and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 5-((Z)-tridec-8-en-1-yl)resorcinol involves its interaction with cellular membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Resorcinol: The parent compound with two hydroxyl groups on a benzene ring.
Hydroquinone: Another dihydroxybenzene with hydroxyl groups in the para position.
Catechol: A dihydroxybenzene with hydroxyl groups in the ortho position.
Uniqueness: 5-((Z)-tridec-8-en-1-yl)resorcinol is unique due to its long aliphatic chain with a double bond, which imparts distinct physical and chemical properties compared to other resorcinol derivatives. This structural feature enhances its ability to interact with lipid membranes and proteins, making it valuable in various applications.
Propiedades
Número CAS |
62897-10-3 |
|---|---|
Fórmula molecular |
C19H30O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
5-[(Z)-tridec-8-enyl]benzene-1,3-diol |
InChI |
InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-18(20)16-19(21)15-17/h5-6,14-16,20-21H,2-4,7-13H2,1H3/b6-5- |
Clave InChI |
ILUMNMFPGSFYMK-WAYWQWQTSA-N |
SMILES isomérico |
CCCC/C=C\CCCCCCCC1=CC(=CC(=C1)O)O |
SMILES canónico |
CCCCC=CCCCCCCCC1=CC(=CC(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




